molecular formula C14H12N2OS B2714438 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline CAS No. 443291-92-7

5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline

Cat. No.: B2714438
CAS No.: 443291-92-7
M. Wt: 256.32
InChI Key: MSIJNZJXLMCTNP-UHFFFAOYSA-N
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Description

“5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline” is a compound that belongs to the class of organic compounds known as benzothiazoles . These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom) .


Synthesis Analysis

The synthesis of benzothiazole compounds can be achieved through various synthetic pathways. One of the common methods involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A new route to synthesize benzothiazoles via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa has also been reported .


Chemical Reactions Analysis

The chemical reactions of benzothiazole compounds can be quite diverse. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another reaction involves the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Patel et al. (2011) focused on synthesizing pyridine derivatives, including those related to benzothiazole, and evaluated their antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antimicrobial and Antifungal Evaluation

  • Chauhan et al. (2015) synthesized 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-methoxy Benzothiazole derivatives and found them to have significant antimicrobial activity against several pathogenic bacterial and fungal strains (Chauhan, Siddiqui, & Kataria, 2015).

Anticonvulsant and Pharmacological Evaluation

  • Faizi et al. (2017) investigated the design, synthesis, and pharmacological evaluation of novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists with considerable anticonvulsant activity, offering insights into the therapeutic potential of benzothiazole derivatives (Faizi et al., 2017).

Photosensitizers for Cancer Treatment

  • Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzothiazole derivative groups, demonstrating high singlet oxygen quantum yield for photodynamic therapy applications, highlighting its potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Apoptosis Induction

  • Repický et al. (2009) studied the antiproliferative and apoptosis-inducing activities of a benzothiazole derivative, AMBAN, towards human leukemia cells, demonstrating its efficacy through mitochondrial/caspase-dependent pathways (Repický, Jantová, & Cipak, 2009).

DNA Stabilization and Anticancer Activity

  • Yadav et al. (2017) explored β-carboline-benzimidazole derivatives for G-quadruplex DNA stabilization, telomerase inhibition, and anticancer activity, showcasing the potential of benzothiazole derivatives in cancer therapy (Yadav et al., 2017).

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing new synthetic methods for benzothiazole compounds, exploring their potential applications, and understanding their mechanisms of action in more detail.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to possess luminescence properties in both cyclic and merocyanine forms . This suggests that 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline could interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Cellular Effects

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and studied for their spectral and photochromic properties , suggesting that this compound may have similar properties.

Metabolic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . This suggests that this compound could be involved in similar metabolic pathways.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJNZJXLMCTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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